4-(5-nitro-1H-indol-1-yl)butanoic acid
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Overview
Description
4-(5-nitro-1H-indol-1-yl)butanoic acid is a chemical compound with the molecular formula C12H12N2O4 and a molecular weight of 248.24 g/mol . It is characterized by the presence of an indole ring substituted with a nitro group at the 5-position and a butanoic acid moiety at the 1-position of the indole ring
Preparation Methods
The synthesis of 4-(5-nitro-1H-indol-1-yl)butanoic acid typically involves the condensation of 5-nitroindole with butanoic acid derivatives under specific reaction conditions . One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the indole and butanoic acid . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(5-nitro-1H-indol-1-yl)butanoic acid undergoes various chemical reactions, including:
Condensation: The carboxylic acid group can react with amines to form amides, or with alcohols to form esters.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles and nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(5-nitro-1H-indol-1-yl)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-nitro-1H-indol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indole ring can also interact with proteins and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4-(5-nitro-1H-indol-1-yl)butanoic acid include other indole derivatives such as 4-(1H-indol-1-yl)butanoic acid and 4-(5-amino-1H-indol-1-yl)butanoic acid . These compounds share the indole core structure but differ in the substituents attached to the indole ring . The presence of different substituents can significantly affect their chemical reactivity and biological activity . This compound is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(5-nitroindol-1-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-12(16)2-1-6-13-7-5-9-8-10(14(17)18)3-4-11(9)13/h3-5,7-8H,1-2,6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJVNKCTFYYYNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCCC(=O)O)C=C1[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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